3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine hydrochloride
Overview
Description
3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine hydrochloride is a chemical compound with the molecular formula C5H10NF3S·HCl. This compound is characterized by the presence of a trifluoroethyl group attached to a sulfanyl-propan-1-amine backbone. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine hydrochloride typically involves the reaction of 3-mercaptopropan-1-amine with 2,2,2-trifluoroethyl iodide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols, amines, or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl trifluoromethanesulfonate: A powerful trifluoroethylating agent used in the synthesis of fluorinated amino acids.
2,2,2-Trifluoroethylamine hydrochloride: Used in the synthesis of arachidonylethanolamide analogs with affinity for cannabinoid receptors.
Uniqueness
3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine hydrochloride is unique due to the presence of both a trifluoroethyl group and a sulfanyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-(2,2,2-trifluoroethylsulfanyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NS.ClH/c6-5(7,8)4-10-3-1-2-9;/h1-4,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSTZXXYLOSZNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CSCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803585-06-9 | |
Record name | 1-Propanamine, 3-[(2,2,2-trifluoroethyl)thio]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803585-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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